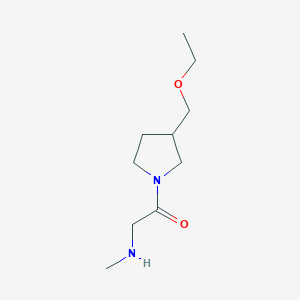

1-(3-(Ethoxymethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one

Overview

Description

1-(3-(Ethoxymethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one, also known as EMPMEA, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the pyrrolidinone class of molecules, which are known for their ability to interact with various biological systems. EMPMEA has a unique structure and is believed to have a wide range of potential applications in the field of scientific research.

Scientific Research Applications

Pyrrolidine in Drug Discovery

The pyrrolidine ring is a significant scaffold in medicinal chemistry due to its versatility in the exploration of pharmacophore space, contribution to stereochemistry, and enhancement of three-dimensional molecular coverage. This five-membered nitrogen heterocycle has been extensively used to develop compounds for treating human diseases. The saturation of the pyrrolidine ring allows for efficient exploration of pharmacophore space, contributing significantly to the stereochemistry of molecules and increasing their three-dimensional coverage, a phenomenon referred to as “pseudorotation” (Li Petri et al., 2021).

Pyrrolidine Derivatives as Corrosion Inhibitors

Derivatives of pyrrolidine have found applications as anticorrosive materials. The presence of polar substituents such as hydroxyl, methoxy, amino, and nitro groups in pyrrolidine derivatives allows them to effectively adsorb and form stable chelating complexes with metallic surfaces, offering protection against corrosion. This illustrates the potential of pyrrolidine and its derivatives in materials science, particularly in the development of new anticorrosive coatings (Verma et al., 2020).

Pyrrolidine-Based Thermoelectric Materials

Research on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS), a related organic thermoelectric material, has shown significant promise, with a figure-of-merit (ZT) breakthrough of 0.42. Effective treatment methods on PEDOT:PSS have been developed to enhance its thermoelectric performance, demonstrating the potential for pyrrolidine-related structures in the field of organic thermoelectric materials. This is indicative of the broader potential applications of pyrrolidine derivatives in developing efficient organic thermoelectric materials for future applications (Zhu et al., 2017).

properties

IUPAC Name |

1-[3-(ethoxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-3-14-8-9-4-5-12(7-9)10(13)6-11-2/h9,11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJANEUNIQKEHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCN(C1)C(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

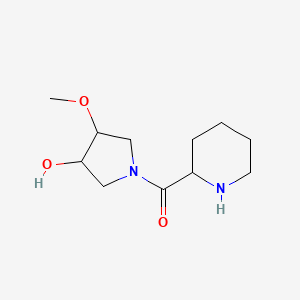

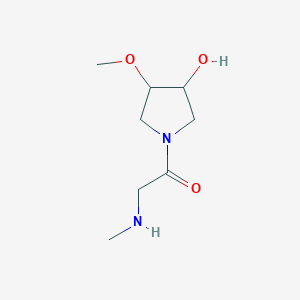

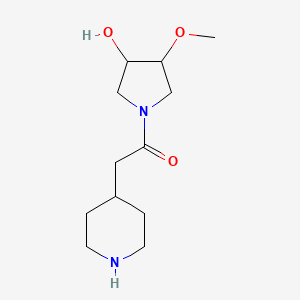

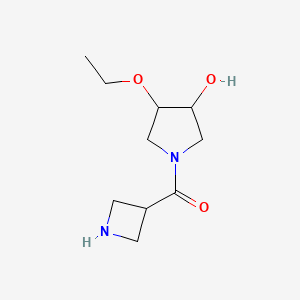

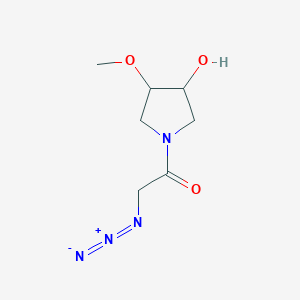

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol](/img/structure/B1478113.png)

![3-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile](/img/structure/B1478117.png)